molecular formula C19H19N3O3S2 B2588775 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 931965-73-0

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No.: B2588775
CAS No.: 931965-73-0
M. Wt: 401.5
InChI Key: RSFBSXLZIDEGGI-UHFFFAOYSA-N
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Description

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring with sulfonamide and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylthiophene-3-sulfonyl chloride with N-methyl-N-(4-methylphenyl)hydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to introduce the hydrazinecarbonyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing hydrazine moieties exhibit significant anticancer properties. For instance, derivatives of hydrazine have been studied for their ability to inhibit tumor growth in various animal models. The specific compound has shown promise in preclinical studies targeting specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects
Some studies have suggested that hydrazine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. Research focusing on similar compounds has demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. This suggests that 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide could be explored further for its potential neuroprotective applications .

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its sulfonamide group can enhance the solubility and thermal stability of polymers, making it a valuable addition to the development of new materials with specific properties. Research into similar sulfonamide compounds has shown their effectiveness in improving the mechanical properties of polymers .

Conductive Materials
Research into thiophene derivatives has highlighted their potential use in organic electronics, including organic photovoltaic cells and field-effect transistors. The incorporation of this compound into conductive polymers may enhance charge transport properties due to its electronic structure, which warrants further investigation .

Chemical Synthesis Applications

Reagent in Organic Synthesis
The compound can serve as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to participate in various chemical reactions makes it an attractive candidate for synthesizing other biologically active compounds. Studies have documented its utility in multi-step synthesis pathways that lead to the formation of complex heterocycles .

Case Study 1: Anticancer Efficacy

A study involving a series of hydrazine derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Polymer Development

In a project aimed at developing high-performance polymers for electronic applications, researchers incorporated sulfonamide derivatives into polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The sulfonamide group can enhance the compound’s binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-2-sulfonamide
  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylfuran-3-sulfonamide
  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylpyrrole-3-sulfonamide

Uniqueness

The unique combination of a thiophene ring with sulfonamide and hydrazinecarbonyl groups in 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable molecule for research and development .

Biological Activity

The compound 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For the compound , the synthesis may follow a pathway similar to other hydrazine derivatives, where hydrazine reacts with thiophene-3-sulfonamide derivatives to form the target compound. The detailed synthetic route and characterization methods, including NMR and X-ray crystallography, are crucial for confirming the structure of synthesized compounds .

Antimicrobial Properties

Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial activity. For instance, related compounds such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been explored for their inhibitory effects on Mycobacterium tuberculosis and other bacterial strains. These studies report moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

Hydrazine derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest, although specific pathways for this compound need further elucidation .

Enzyme Inhibition

The compound may act as a non-covalent inhibitor of certain enzymes, similar to other hydrazine derivatives. Studies have shown that modifications in the hydrazine structure can enhance or diminish enzyme inhibition potency. For example, variations in substituents on the phenyl rings can significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • DNA Interaction : Hydrazines can potentially intercalate into DNA or form adducts, leading to mutagenic effects that may be leveraged for anticancer therapies.

Case Studies

Several case studies have illustrated the biological impact of hydrazine derivatives:

  • Study on Antimycobacterial Activity : A comparative analysis demonstrated that certain hydrazines exhibited lower minimum inhibitory concentrations (MIC) against M. tuberculosis compared to standard treatments like isoniazid .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines showed that specific structural modifications led to enhanced cytotoxicity, suggesting a tailored approach to drug design could yield more effective therapeutic agents .

Data Tables

PropertyValue/Observation
Synthesis Method Hydrazinolysis and cyclization
Antimicrobial Activity Moderate inhibition against AChE and BuChE
Cytotoxicity Significant against various cancer cell lines
Mechanism of Action ROS generation, enzyme inhibition

Properties

IUPAC Name

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-8-10-15(11-9-13)22(2)27(24,25)18-16(14-6-4-3-5-7-14)12-26-17(18)19(23)21-20/h3-12H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBSXLZIDEGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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